molecular formula C12H18O B13823030 Benzeneethanol, alpha,alpha-diethyl- CAS No. 34577-40-7

Benzeneethanol, alpha,alpha-diethyl-

Cat. No.: B13823030
CAS No.: 34577-40-7
M. Wt: 178.27 g/mol
InChI Key: VXSLZYONEMVQRB-UHFFFAOYSA-N
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Description

Alpha,alpha-Diethylphenethyl alcohol: is an organic compound with the molecular formula C12H18O. It is also known by other names such as 3-benzylpentan-3-ol and benzeneethanol, alpha,alpha-diethyl . This compound is characterized by its hydroxyl group (-OH) attached to a carbon atom that is bonded to two ethyl groups and a phenyl group, making it a tertiary alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing alpha,alpha-Diethylphenethyl alcohol involves the Grignard reaction. This process typically starts with the reaction of phenylmagnesium bromide with diethyl ketone, followed by hydrolysis to yield the desired alcohol.

    Reduction of Ketones: Another method involves the reduction of the corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production of alpha,alpha-Diethylphenethyl alcohol often employs catalytic hydrogenation of the corresponding ketone. This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Alpha,alpha-Diethylphenethyl alcohol can undergo oxidation reactions to form the corresponding ketone. Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).

    Dehydration: In the presence of strong acids like sulfuric acid (H2SO4), this alcohol can undergo dehydration to form alkenes.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate.

    Dehydration: Sulfuric acid, high temperatures.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: Corresponding ketone.

    Dehydration: Alkenes.

    Substitution: Alkyl halides.

Scientific Research Applications

Alpha,alpha-Diethylphenethyl alcohol has various applications in scientific research:

Mechanism of Action

The mechanism by which alpha,alpha-Diethylphenethyl alcohol exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing pathways related to inflammation and microbial activity . The exact molecular targets and pathways are still under investigation, but its effects are believed to be mediated through modulation of enzyme activity and receptor binding.

Comparison with Similar Compounds

    Phenethyl alcohol: Similar structure but lacks the two ethyl groups.

    Benzyl alcohol: Contains a benzyl group but lacks the ethyl groups.

    Tert-butyl alcohol: A tertiary alcohol with a different alkyl group arrangement.

Uniqueness: Alpha,alpha-Diethylphenethyl alcohol is unique due to its specific arrangement of ethyl groups and a phenyl group attached to the hydroxyl-bearing carbon. This structure imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and in the fragrance industry.

Properties

CAS No.

34577-40-7

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3-benzylpentan-3-ol

InChI

InChI=1S/C12H18O/c1-3-12(13,4-2)10-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3

InChI Key

VXSLZYONEMVQRB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC1=CC=CC=C1)O

Origin of Product

United States

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